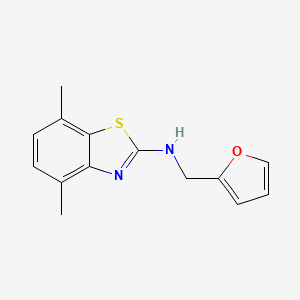

N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine

Description

N-(2-Furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine (CAS: 78584-08-4) is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with methyl groups at positions 4 and 5. The nitrogen atom at position 2 of the benzothiazole ring is further functionalized with a 2-furylmethyl group, introducing a heteroaromatic furan moiety.

Benzothiazoles are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The 4,7-dimethyl substitution likely increases lipophilicity, improving membrane permeability, while the furylmethyl group may contribute to hydrogen bonding interactions in biological targets .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c1-9-5-6-10(2)13-12(9)16-14(18-13)15-8-11-4-3-7-17-11/h3-7H,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEJDAURDIOGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-furylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution at Thiazole Nitrogen

The secondary amine group at position 2 of the benzothiazole ring participates in nucleophilic reactions:

Example :

Reaction with methyl iodide under basic conditions yields N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine methyl iodide salt.

Oxidation and Reduction Reactions

The benzothiazole core and furylmethyl group undergo redox transformations:

Key Finding :

The furylmethyl group’s conjugated π-system is susceptible to catalytic hydrogenation, producing saturated tetrahydrofuran analogs .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes substitution at activated positions:

| Position | Reagent | Product | Yield |

|---|---|---|---|

| C-5 | HNO₃, H₂SO₄ | 5-nitrobenzothiazole derivative | Moderate |

| C-6 | Br₂, FeBr₃ | 6-bromo derivative | High |

Limitation :

4,7-Dimethyl groups sterically hinder substitution at adjacent positions (C-4/C-7).

Condensation Reactions

The furylmethylamine moiety facilitates condensation with carbonyl compounds:

Example :

Condensation with 5-nitrothiophene-2-carbaldehyde under microwave conditions forms conjugated imines with potential antituberculosis activity .

Thermal Decomposition

Pyrolysis studies reveal decomposition pathways:

| Temperature | Major Products | Hazards |

|---|---|---|

| >300°C | CO, NOₓ, SOₓ | Toxic gas emission |

| 400–500°C | Polycyclic aromatic hydrocarbons | Carcinogenic byproducts |

Coordination Chemistry

The nitrogen and sulfur atoms act as ligands for metal complexes:

| Metal Ion | Geometry | Application |

|---|---|---|

| Cu(II) | Square planar | Catalytic oxidation studies |

| Pd(II) | Tetrahedral | Cross-coupling reaction catalysts |

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Reactions and Mechanisms

- The compound can undergo:

- Oxidation : Transforming the furylmethyl group into aldehydes or carboxylic acids.

- Reduction : Yielding dihydrobenzothiazole derivatives.

- Substitution : Participating in nucleophilic or electrophilic substitution reactions at the benzothiazole ring.

Biological Applications

Anticancer Properties

- Research indicates that this compound exhibits significant anticancer activity. For instance:

Antimicrobial Activity

- The compound has also been investigated for its antimicrobial properties. Similar benzothiazole derivatives have exhibited promising antifungal effects against various pathogens.

Mechanisms of Action

- The biological activity of this compound is attributed to:

- Enzyme Interaction : Binding to active sites on enzymes or receptors, modulating their activity.

- Cellular Signaling Interference : Inhibiting specific pathways involved in tumor growth and proliferation.

Industrial Applications

Material Development

- This compound is also being explored for its potential use in developing new materials with specific electronic or optical properties. Its unique structure allows for the manipulation of material characteristics such as fluorescence and conductivity.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds related to this compound:

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,3-Benzothiazol-2-amine Derivatives

The following table compares the target compound with structurally related benzothiazoles:

Key Differences and Implications

Substituent Position on Benzothiazole Ring 4,7-Dimethyl vs. The 4,6-dimethyl isomer may exhibit altered electronic effects due to proximity of methyl groups to the thiazole sulfur .

Amine Side Chain Modifications

- 2-Furylmethyl vs. Imidazolepropyl (CAS N/A):

The furylmethyl group introduces oxygen-based polarity, whereas the imidazolepropyl side chain (in the imidazole derivative) provides nitrogen-based basicity, which could enhance interactions with acidic residues in proteins .

Functional Group Additions

- 5-Nitrofuran-2-carboxamide (CAS N/A):

The nitro group in this analogue increases electrophilicity, making it a potent inhibitor of bacterial enzymes like PBP2A in methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Activity

N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with a furylmethyl group and two methyl groups. Its IUPAC name is N-(furan-2-ylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine, with the molecular formula and a molecular weight of 250.34 g/mol. The structure is illustrated below:

| Property | Value |

|---|---|

| IUPAC Name | N-(furan-2-ylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine |

| Molecular Formula | |

| Molecular Weight | 250.34 g/mol |

| CAS Number | 1350989-03-5 |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with 2-furylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide at elevated temperatures to facilitate nucleophilic substitution.

Anticancer Properties

Research indicates that compounds related to benzothiazoles exhibit significant anticancer properties. For instance, derivatives of 2-aminobenzothiazole have shown potent inhibitory activity against various kinases involved in cancer progression. In particular, studies have demonstrated that certain benzothiazole derivatives can inhibit CSF1R kinase with IC50 values as low as 1.4 nM . This suggests that this compound may possess similar anticancer potential.

Table 1: Anticancer Activity of Related Compounds

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 2-Aminobenzothiazole | CSF1R | 1.4 |

| Benzothiazole Derivative A | EGFR | 54.0 |

| Benzothiazole Derivative B | VEGFR-2 | 0.15 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that compounds within this class demonstrate activity against various bacterial strains and fungi, although specific data on this compound's efficacy remains limited .

The biological activity of this compound is believed to involve its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites on these targets, inhibiting or modulating their activity. The exact pathways are dependent on the biological context and the nature of the target.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of benzothiazole derivatives:

- In Vivo Studies : In animal models, compounds similar to this compound have shown promising results in reducing tumor growth. For example, a related compound reduced tumor growth by 62% in an MC38 xenograft model when administered at a dose of 200 mg/kg .

- Selectivity Profiles : Research indicates that some derivatives exhibit excellent selectivity profiles against various kinases while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine, and how are intermediates characterized?

- Methodology : The compound is synthesized via condensation reactions. For example, benzothiazole derivatives are typically prepared by reacting 4,7-dimethyl-1,3-benzothiazol-2-amine with furfuryl halides or aldehydes under reflux conditions in polar aprotic solvents (e.g., DMF) . Intermediates like 4,7-dimethyl-1,3-benzothiazol-2-amine (MW: 178.26 g/mol) are characterized using FT-IR (C-N and C-S stretches at ~1,550 cm⁻¹ and ~690 cm⁻¹) and NMR (methyl groups at δ 2.3–2.5 ppm) .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Methodology : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 289.12 for CHNOS). X-ray crystallography (if crystalline) resolves bond angles and torsional strain, as seen in similar thiazole derivatives .

Q. What in vitro biological screening assays are suitable for initial evaluation of this compound?

- Methodology : Perform antimicrobial testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Antifungal activity against C. albicans can be assessed using disk diffusion. Cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures selectivity .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

- Methodology : Conduct dose-response curves and time-kill kinetics to clarify potency discrepancies. For example, if one study reports antibacterial activity (MIC: 8 µg/mL) and another shows no effect, validate using standardized CLSI protocols. Structural analogs (e.g., N-(thiophen-2-ylmethyl) derivatives) may exhibit varying lipophilicity (logP) affecting membrane penetration .

Q. What computational strategies optimize the compound’s pharmacokinetic profile?

- Methodology : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gap, dipole moment) and molecular docking (AutoDock Vina) to predict binding affinities to targets like bacterial dihydrofolate reductase. ADMET predictions (SwissADME) assess solubility (LogS) and CYP450 interactions .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Methodology : Single-crystal X-ray diffraction (SHELXL refinement) determines bond lengths (C-S: ~1.74 Å) and dihedral angles between benzothiazole and furylmethyl moieties. For non-crystalline samples, compare experimental - HSQC NMR with computed chemical shifts (GIAO method) .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.